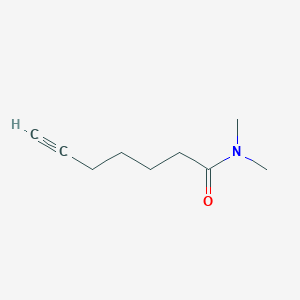

N,N-dimethylhept-6-ynamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylhept-6-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-4-5-6-7-8-9(11)10(2)3/h1H,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCIQDGVYWVULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dimethylhept 6 Ynamide and Analogous Ynamide Structures

Direct N-Alkynylation Strategies

Direct N-alkynylation is the most attractive and straightforward approach for synthesizing ynamides. This method involves the formation of a bond between a nitrogen nucleophile and an alkynylating agent. nih.gov Over the past two decades, significant advancements, particularly in copper-catalyzed methods, have made ynamides readily accessible building blocks for organic synthesis. orgsyn.org

Copper-Catalyzed Cross-Coupling Approaches

Copper-catalyzed cross-coupling reactions are the most efficient, general, and direct methods for preparing a wide array of ynamides. orgsyn.org These reactions typically involve coupling a nitrogen-containing compound with an alkynylating agent, such as an alkynyl halide or a 1,1-dihalo-1-alkene, and have become the gold standard in ynamide synthesis. orgsyn.org

The Ullmann condensation, traditionally a copper-promoted conversion of aryl halides, provides a foundational basis for N-alkynylation reactions. wikipedia.orgorganic-chemistry.org In an analogous fashion, the coupling of amides with alkynyl halides, often referred to as an Ullmann-type or Goldberg-type reaction, facilitates the formation of the N-C(sp) bond. wikipedia.org This process typically requires a copper catalyst, a base, and often a ligand to facilitate the reaction.

One general and convenient method involves the deprotonation of the amide with a base like potassium hexamethyldisilazide (KHMDS), followed by the addition of copper(I) iodide (CuI). nih.gov This forms a copper-amide intermediate, which then reacts with an alkynyl bromide. This pre-formation of the copper derivative is crucial as it minimizes the unwanted homocoupling of the alkynyl halide. nih.gov The reaction proceeds smoothly at room temperature, which is advantageous for thermally sensitive substrates. nih.gov While this method is highly effective for many amides, including carbamates and sulfonamides, its application to simple acyclic carboxamides can sometimes result in lower yields. nih.gov

Table 1: Copper-Promoted N-Alkynylation of Amide Derivatives with Alkynyl Bromides nih.gov

| Amide Derivative | Alkynyl Bromide | Product | Yield (%) |

|---|---|---|---|

| N-Allyl-N-(methoxycarbonyl)amine | 1-Bromo-1,3-decadiyne | N-Allyl-N-(methoxycarbonyl)-1,3-decadiynylamine | 74-82 |

| 2-Oxazolidinone | 1-Bromo-1-hexyne | N-(Hex-1-ynyl)-2-oxazolidinone | 85 |

Reaction Conditions: KHMDS, CuI, THF, room temperature.

An alternative and highly practical approach utilizes 1,1-dibromo-1-alkenes as alkynylating agents. orgsyn.org These reagents are stable, easily prepared from corresponding aldehydes, and serve as effective precursors to a terminal alkyne in situ. thieme-connect.com The reaction involves a copper-catalyzed cross-coupling between the 1,1-dibromo-1-alkene and a nitrogen nucleophile. orgsyn.org

A typical catalytic system employs copper(I) iodide (CuI) with a diamine ligand such as N,N'-dimethylethylenediamine (DMEDA) and a strong base like cesium carbonate (Cs₂CO₃). orgsyn.org The reaction conditions are generally harsher for alkyl-substituted dibromoalkenes compared to their aryl-substituted counterparts, often requiring higher temperatures (70-90 °C) and polar aprotic solvents like dimethylformamide (DMF). orgsyn.org This method has been successfully applied to a broad range of nitrogen nucleophiles, including sulfonamides, amides, and carbamates. orgsyn.org

Table 2: Copper-Catalyzed Ynamide Synthesis from 1,1-Dibromo-1-alkenes orgsyn.org

| Nitrogen Nucleophile | 1,1-Dibromo-1-alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| N-Benzyl-p-toluenesulfonamide | (2,2-Dibromovinyl)benzene | CuI / DMEDA | Cs₂CO₃ | 1,4-Dioxane | 70 | 95 |

| Pyrrolidin-2-one | (2,2-Dibromovinyl)benzene | CuI / DMEDA | Cs₂CO₃ | 1,4-Dioxane | 70 | 81 |

Palladium-Catalyzed N-Alkynylation Methods

While copper catalysis dominates ynamide synthesis, palladium-catalyzed methods offer a viable alternative. These reactions often draw parallels to the well-established Buchwald-Hartwig amination, which forms C-N bonds between aryl halides and amines. organic-chemistry.org Palladium-catalyzed systems can be effective for the N-arylation of amidines and other amine derivatives. nih.gov

In the context of ynamide synthesis, palladium catalysis has been explored for reactions such as the oxidative N-dealkylation/carbonylation of tertiary amines with alkynes. mdpi.com For instance, a Pd/C-catalyzed reaction can couple various aliphatic tertiary amines with alkynes to form α,β-alkynylamides under mild conditions. mdpi.com While not a direct N-alkynylation of a secondary amide, this strategy represents an alternative pathway to ynamide-like structures. The development of direct, general palladium-catalyzed N-alkynylation methods for simple amides like N,N-dimethylacetamide remains an area of ongoing research.

Synthesis via Alkynyl(triaryl)bismuthonium Salts

A less common but effective method for the synthesis of certain ynamides involves the use of alkynyl(triaryl)bismuthonium salts as the electrophilic alkynylating agent. orgsyn.org This approach has proven particularly reliable for the synthesis of N-alkynyl imides (ynimides). nih.gov The reaction is typically accomplished through a copper-catalyzed coupling between the bismuthonium salt and the nitrogen nucleophile. nih.gov This method expands the toolkit for ynamide synthesis, providing a route that is complementary to those using alkynyl halides or 1,1-dihaloalkenes. orgsyn.org

Preparation of N-Phosphoryl Ynamides

N-Phosphoryl ynamides are a distinct class of ynamides where the nitrogen atom is attached to a phosphoryl group. The synthesis of these compounds has been successfully achieved via copper(I)-catalyzed amidative cross-coupling reactions. nih.gov This method allows for the coupling of phosphoramidates or phosphordiamidates with alkynyl bromides. nih.govresearchgate.net

The development of this synthetic route was significant as it introduced a new class of ynamides with a phosphorus-based electron-withdrawing group, which can modulate the reactivity of the ynamide functionality. nih.gov The reaction conditions are similar to other copper-catalyzed N-alkynylations, demonstrating the versatility of this catalytic system across different classes of nitrogen nucleophiles. nih.govresearchgate.net

Table 3: Synthesis of N-Phosphoryl Ynamides via Copper-Catalyzed Cross-Coupling nih.gov

| Phosphoramidate Derivative | Alkynyl Bromide | Product | Yield (%) |

|---|---|---|---|

| Dibenzyl phosphoramidate | 1-Bromo-1-hexyne | Dibenzyl hex-1-yn-1-ylphosphoramidate | 87 |

| Diethyl phosphoramidate | (Bromoethynyl)trimethylsilane | Diethyl ((trimethylsilyl)ethynyl)phosphoramidate | 85 |

Reaction Conditions typically involve a copper(I) catalyst and a base.

Elimination-Based Synthesis

Elimination reactions represent one of the foundational approaches to ynamide synthesis. These methods typically involve the removal of two adjacent atoms or groups from a precursor molecule to form the characteristic carbon-carbon triple bond of the ynamide.

A historically significant and widely used method for synthesizing ynamides involves the dehydrohalogenation of haloenamide precursors. This approach is conceptually straightforward, relying on the base-induced elimination of a hydrogen halide (HX) from a vinyl halide structure that already contains the required nitrogen substituent.

The general process begins with the synthesis of a suitable (Z)- or (E)-haloenamide. This precursor is then treated with a strong base, which abstracts a proton and facilitates the elimination of the halide ion, resulting in the formation of the alkyne functionality. The choice of base and reaction conditions is critical to ensure efficient conversion and minimize side reactions.

Reaction Scheme:

Where X represents a halogen (e.g., Cl, Br).

While this method is effective, early routes to ynamide synthesis were often based on such elimination reactions. orgsyn.org Modern advancements, particularly in copper-catalyzed cross-coupling reactions, have provided more versatile and often higher-yielding alternatives. orgsyn.org For instance, the coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles has emerged as a practical and efficient route. orgsyn.org

A specialized elimination-based strategy is employed for the synthesis of strained cyclic ynamides. These structures are highly reactive intermediates that can be trapped in situ for subsequent transformations. One notable method is the fluoride-promoted 1,2-elimination from a vinyl triflate precursor.

In a specific example, a six-membered cyclic ynamide intermediate was generated in situ through this approach. rsc.org The synthesis used cesium fluoride (CsF) in acetonitrile at room temperature to promote the 1,2-elimination from an azacyclohexyne precursor. rsc.org The resulting strained heterocyclic alkyne is highly reactive and can be immediately trapped by various reagents, such as a cycloaddition partner. rsc.org This method highlights how elimination strategies can be adapted to generate transient but synthetically valuable ynamide structures that are otherwise difficult to isolate.

This process is particularly useful in cycloaddition reactions, for example, the [4+2] cycloaddition with a cyclopentadienone to form a tetrahydroquinoline scaffold. rsc.org

| Precursor Type | Reagent | Conditions | Product Type | Application Example |

| Azacyclohexyne | CsF | Acetonitrile, Room Temp. | Strained Cyclic Ynamide | In situ trapping for [4+2] cycloaddition |

Derivatization of Existing Ynamide Frameworks (e.g., from N-methoxy-N-methylhept-6-ynamide)

Beyond de novo synthesis, ynamides can be prepared by modifying existing ynamide structures. This approach is advantageous when a core ynamide scaffold is readily available and functionalization at the nitrogen atom is desired. While specific derivatization of N,N-dimethylhept-6-ynamide from an N-methoxy-N-methyl (Weinreb amide) precursor is not extensively detailed in the provided search results, the principle relies on the chemical manipulation of the N-substituents.

The electron-withdrawing group on the nitrogen is crucial for the stability of the ynamide. orgsyn.orgthieme-connect.de Derivatization would involve replacing one set of substituents (like the methoxy and methyl groups in a Weinreb-type ynamide) with another (such as two methyl groups). This could potentially be achieved through cleavage of the N-methoxy bond followed by N-alkylation, although such transformations must be compatible with the reactive alkyne moiety.

Ynamides have been shown to serve as precursors for other functional groups. For instance, N-allyl-ynamides can undergo palladium-catalyzed reactions in the presence of amines to form amidines, demonstrating the reactivity of the ynamide framework and its potential for transformation. nih.gov This reactivity underscores the possibility of developing synthetic routes that modify existing ynamides to produce new, desired structures.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethylhept 6 Ynamide Transformations

General Principles of Ynamide Activation: Nucleophilicity at the β-Carbon and Electrophilicity at the α-Carbon

Ynamides are a class of alkynes characterized by a carbon-carbon triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. acs.orgrsc.org This arrangement results in a strong polarization of the alkyne moiety. The nitrogen atom's lone pair of electrons donates into the π-system of the alkyne, increasing the electron density at the β-carbon and making it nucleophilic. Concurrently, the electron-withdrawing group on the nitrogen atom tempers this donation, preventing excessive reactivity and enhancing the electrophilicity of the α-carbon. rsc.orgnih.gov

This inherent polarization is the cornerstone of ynamide reactivity. The β-carbon readily reacts with electrophiles, while the α-carbon is susceptible to attack by nucleophiles. This dual reactivity allows ynamides to participate in a diverse range of chemical transformations. acs.orgnih.gov The electronic properties and, consequently, the reactivity of the ynamide can be finely tuned by selecting different electron-withdrawing groups on the nitrogen atom. acs.orgnih.gov Treatment of ynamides with a Brønsted or Lewis acid further enhances the electrophilicity of the alkyne, often leading to the formation of a transient keteniminium ion intermediate. rsc.orgnih.gov This highly reactive species is a key intermediate in many ynamide transformations, readily undergoing attack by various nucleophiles.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, involving the addition of an H-X molecule across the alkyne, are among the most powerful methods for functionalizing ynamides. These reactions provide direct access to a wide variety of substituted enamides, which are valuable intermediates in the synthesis of complex nitrogen-containing molecules.

Metal-catalyzed hydrosilylation of internal ynamides offers an efficient route to synthetically versatile β-silyl enamides. These reactions are often characterized by high regio- and stereoselectivity. For instance, borane-catalyzed hydrosilylation of internal ynamides proceeds under mild conditions and exhibits broad substrate scope, affording β-silyl (Z)-enamides. nih.govkaist.ac.kr The observed Z-selectivity is attributed to the β-silicon effect on a postulated ketene iminium intermediate. nih.gov

Rhodium complexes have also proven to be effective catalysts for this transformation. Using a neutral rhodium complex such as [Rh(CO)₂Cl]₂, the intermolecular hydrosilylation of internal ynamides with bulky silanes occurs smoothly at room temperature. This method provides β-silyl (Z)-enamides with excellent β-regioselectivity and anti-stereoselectivity, corresponding to a formal trans-addition of the silane across the triple bond. nih.govsemanticscholar.org

| Catalyst System | Key Features | Product | Selectivity | Reference |

|---|---|---|---|---|

| B(C₆F₅)₃ | Metal-free, broad scope for ynamides and silanes, mild conditions. | β-Silyl (Z)-enamide | High regio- and stereoselectivity. | nih.govkaist.ac.kr |

| [Rh(CO)₂Cl]₂ | Neutral rhodium complex, bulky silanes, room temperature. | β-Silyl (Z)-enamide | Excellent β-regioselectivity and anti-stereoselectivity (formal trans-addition). | nih.govsemanticscholar.org |

Hydroalkynylation, the addition of a terminal alkyne across the ynamide triple bond, is an atom-economical method for synthesizing ynenamides—versatile building blocks with an alkyne tether. rsc.org Palladium catalysis has been extensively studied for this transformation. These reactions are highly regioselective and can exhibit tunable stereoselectivity. rsc.orgresearchgate.net The stereochemical outcome can be dependent on the nature of the N-substituent on the ynamide, allowing for a switch in selectivity under mild reaction conditions. rsc.org The general mechanism for palladium-catalyzed hydroalkynylation of allenes, a related substrate, is thought to proceed through a Pd(0)/Pd(II) cycle involving oxidative addition, insertion, and reductive elimination. organic-chemistry.org

Nickel catalysis has also emerged as a powerful tool for the hydroalkylation of alkynes. nih.gov Nickel-catalyzed migratory hydroalkynylation of olefins with bromoalkynes, for example, proceeds via a nickel hydride (NiH) intermediate to deliver benzylic alkynylation products with high regioselectivity. nih.gov This strategy highlights the potential for nickel systems to effect challenging C-C bond formations.

| Metal Catalyst | Typical Ligand/Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Palladium | Phosphine ligands (e.g., PPh₃) | Highly regioselective; stereoselectivity can be switched based on N-substituent. | rsc.orgresearchgate.net |

| Nickel | PyrOx ligands (for enantioselective variants) | Effective for hydroalkylation and hydroalkynylation; can involve migratory insertion. | nih.govnih.gov |

The addition of amines across the ynamide triple bond, or hydroamination, is a direct route to amidines and related structures. Various metal catalysts, including gold, ytterbium, and nickel, can facilitate this transformation with high regioselectivity. organic-chemistry.orgnih.gov Gold-catalyzed hydroamination of ynamides with aniline derivatives under mild conditions provides amidine products in excellent yields. nih.gov These amidines can serve as precursors for the synthesis of more complex heterocycles, such as indoles, via subsequent palladium-catalyzed ring closure. nih.gov Similarly, Yb(OTf)₃ has been shown to catalyze the regioselective hydroamination of ynamides with anilines and sulfonamides to furnish a diverse range of amidines. organic-chemistry.org

More recently, nickel catalysis has been developed for the hydroamination of ynamides with secondary amines. A Ni(OTf)₂-catalyzed protocol provides access to a variety of substituted ethene-1,1-diamine compounds in moderate to excellent yields with high regioselectivities. acs.org Beyond simple amidine formation, rhodium-catalyzed hydroacylation of ynamides can produce β-enaminone intermediates, which act as versatile platforms for the divergent synthesis of heterocycles like pyrazoles, pyrimidines, and isoxazoles in one-pot sequences. nih.govresearchgate.net

| Catalyst | Amine Source | Product Type | Reference |

|---|---|---|---|

| Gold (Gagosz catalyst) | Aniline derivatives | Amidines, Indoles | nih.gov |

| Yb(OTf)₃ | Anilines, p-toluenesulfonamide | Amidines | organic-chemistry.org |

| Ni(OTf)₂ | Secondary aryl amines | Ethene-1,1-diamines | acs.org |

| Rhodium | (via hydroacylation intermediate) | Pyrazoles, Pyrimidines, Isoxazoles | nih.govresearchgate.net |

Hydroacyloxylation involves the addition of a carboxylic acid across the alkyne of an ynamide to produce α-acyloxyenamides. This transformation can proceed under metal-free conditions or with the aid of a catalyst. researchgate.netsci-hub.se These reactions are typically highly regio- and stereoselective. The resulting α-acyloxyenamide is a key intermediate that can participate in subsequent reactions. nih.govacs.org

Catalytic asymmetric three-component reactions involving the hydroacyloxylation of ynamides have been developed. For instance, a chiral N,N'-dioxide/Sc(OTf)₃ complex catalyzes the reaction of ortho-hydroxybenzyl alcohols, ynamides, and carboxylic acids to deliver chiral α-acyloxyenamide derivatives containing gem-diaryl skeletons with excellent enantioselectivity. nih.gov Similarly, a chiral N,N'-dioxide/Ho(OTf)₃ complex has been used for the enantioselective three-component reaction of ynamides with carboxylic acids and aziridines. nih.govacs.org

The addition of phosphorus-based nucleophiles to ynamides provides access to valuable organophosphorus compounds. A metal-free hydrophosphoryloxylation of ynamides with phosphoric acids has been reported, offering a rapid route to enol phosphates. researchgate.net Furthermore, a transition-metal-free, trans-selective β-hydrophosphorylation of ynamides has been developed. This reaction provides (Z)-β-phosphor-enamide derivatives with excellent regio- and stereoselectivity under mild conditions, using reagents like diphenylphosphine oxide or dialkyl phosphonates in the presence of a base. researchgate.net The strong electron-withdrawing group on the ynamide nitrogen plays a crucial role in controlling the selectivity of this process. researchgate.net

| Phosphorus Source | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Phosphoric acids | Metal-free | Enol phosphates | Rapid access to enol phosphates. | researchgate.net |

| Diphenylphosphine oxide, Dialkyl phosphonates | Cs₂CO₃, DMSO or MeCN | (Z)-β-Phosphor-enamide | Transition-metal-free, excellent regio- and stereoselectivity (trans-addition). | researchgate.net |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The activated alkyne of N,N-dimethylhept-6-ynamide makes it an excellent participant in several types of cycloadditions, acting as a 2π-electron component.

Ynamides readily undergo [2+2] cycloaddition reactions with various ketenes and electron-deficient alkenes to form four-membered cyclobutene and cyclobutenone rings. These reactions often proceed with high regioselectivity. For instance, the reaction of ynamides with ketenes provides a general method for the synthesis of 3-aminocyclobutenone derivatives. researchgate.net Lewis acid catalysis can also promote the [2+2] cycloaddition between ynamides and other partners, such as propargyl silyl ethers, to yield highly substituted alkylidenecyclobutenones.

The reaction of N,N-dialkyl ynamides with dichloroketene, generated in situ, is a representative example of this transformation.

Table 1: Representative [2+2] Cycloaddition of an N,N-Dialkyl Ynamide with Dichloroketene Data based on reactions of analogous ynamides.

| Ynamide Reactant | Ketene Source | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N,N-dibenzyl-2-phenylethyn-1-amine | Trichloroacetyl chloride, Zn(Cu) | 2,2-dichloro-3-(dibenzylamino)-4-phenylcyclobut-3-en-1-one | 75 | researchgate.net |

The electron-deficient nature of the ynamide alkyne makes it an excellent dipolarophile for 1,3-dipolar cycloadditions. wikipedia.org This class of reactions provides a powerful route to five-membered heterocyclic rings. chesci.comijrpc.com

With Azides: The reaction of ynamides with azides, a classic example of the Huisgen 1,3-dipolar cycloaddition, yields 1,2,3-triazoles. organic-chemistry.org This reaction can be conducted under thermal conditions or, more commonly, catalyzed by copper(I) salts (CuAAC), which offers high regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. researchgate.net

With Nitrones: Nitrones react with ynamides to produce isoxazoline derivatives. mdpi.comrsc.org The regioselectivity of this cycloaddition is governed by the electronic and steric properties of both the nitrone and the ynamide. chesci.com

With Diazo Compounds: Diazo compounds serve as 1,3-dipoles in reactions with ynamides to form pyrazole skeletons. nih.govnih.gov The reactivity and chemoselectivity of these cycloadditions can be tuned by modifying the electronic properties of the diazo compound and the dipolarophile. nih.govnih.gov

Table 2: Representative 1,3-Dipolar Cycloaddition of a Terminal Ynamide with an Azide (B81097) Data based on reactions of analogous ynamides.

| Ynamide Reactant | Azide Reactant | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-benzyl-N-methylprop-2-yn-1-amine | Benzyl azide | CuI, DIPEA | 1-benzyl-4-((benzyl(methyl)amino)methyl)-1H-1,2,3-triazole | 95 | organic-chemistry.org |

In [4+2] cycloadditions, or Diels-Alder reactions, ynamides can act as the dienophile, reacting with a 1,3-diene to form a six-membered ring. libretexts.org Due to the linear geometry of the alkyne, the stereochemical considerations are simpler than with alkene dienophiles. The reactivity in these cycloadditions is enhanced when the ynamide is substituted with electron-withdrawing groups on the nitrogen, making it more electron-deficient. Intramolecular Diels-Alder (IMDA) reactions, where the diene and the ynamide dienophile are part of the same molecule, are particularly powerful for the rapid construction of complex polycyclic systems. acs.orgscispace.comresearchgate.netresearchgate.net

While intermolecular examples require activated dienes, intramolecular variants are more common for ynamides. For instance, ynamides tethered to a furan ring can undergo intramolecular [4+2] cycloaddition to construct complex bridged-ring systems.

Table 3: Representative Intramolecular [4+2] Cycloaddition of a Tethered Ynamide Data based on reactions of analogous ynamides.

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(furan-2-ylmethyl)-N-tosylbut-2-ynamide | Toluene, 110 °C | Fused oxabicyclic adduct | 70 | researchgate.net |

Intramolecular Cyclization Pathways

The presence of both a reactive alkyne and a tethered functional group in molecules like N,N-dimethylhept-6-ynamide allows for a variety of intramolecular cyclization reactions, often catalyzed by transition metals. These reactions are highly valuable for synthesizing nitrogen-containing heterocycles. nih.gov

Transition metals such as rhodium, gold, copper, and palladium are widely used to catalyze the annulation (ring-forming) reactions of ynamides. nih.govresearchgate.net These reactions often proceed through C-H activation or the formation of metal-carbene intermediates. For example, rhodium(III)-catalyzed annulation of enamides with sulfoxonium ylides can produce isoquinolines. nih.govrsc.org Similarly, rhodium catalysis can effect the annulation of ynamides with bifunctional arylboron reagents to generate substituted indenes. nih.gov These catalytic systems offer a high degree of control over the regioselectivity and can lead to the efficient assembly of complex heterocyclic frameworks. nih.gov

Table 4: Rhodium-Catalyzed Annulation of an Ynamide with an Arylboronic Acid Data based on reactions of analogous ynamides.

| Ynamide Reactant | Boronic Acid Reactant | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-methyl-N-tosyl-1-phenylprop-1-ynamine | 2-formylphenylboronic acid | [Rh(cod)Cl]₂, dppf | 3-(methyl(tosyl)amino)-2-phenyl-1H-inden-1-ol | 88 | nih.gov |

Intramolecular additions of N-H or C-H bonds across the alkyne of an ynamide provide direct routes to cyclic enamides. Silver(I) salts are effective catalysts for promoting such transformations. For instance, silver catalysis can facilitate the intramolecular hydroarylation of arynes, preventing competing Diels-Alder reactions. acs.orgnih.gov While less common for terminal C-H bonds as in the heptyl chain of N,N-dimethylhept-6-ynamide, intramolecular amidation of activated C-H bonds catalyzed by silver has been reported to form nitrogen heterocycles. organic-chemistry.org Gold and silver catalysts have also been shown to be effective in the intramolecular hydroarylation of aryl-tethered alkynes, generally favoring 6-endo cyclization pathways. rsc.org

These reactions are highly dependent on the substrate and catalyst system. For example, a silver-catalyzed intramolecular amidation of a sulfamate ester can proceed via a silver-nitrene intermediate to form a sultam.

Table 5: Representative Silver-Catalyzed Intramolecular C-H Amidation Data based on reactions of analogous substrates.

| Reactant | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-phenylbutylsulfamate | AgNO₃, tBu₃tpy, PhI(OAc)₂ | 5-benzyl-1,2,3-oxathiazinane 2,2-dioxide | 85 | organic-chemistry.org |

Metal-Free Cyclizations

Ynamides, such as N,N-dimethylhept-6-ynamide, are valuable precursors for constructing heterocyclic structures through metal-free cyclization reactions. These transformations often proceed through highly reactive keteniminium ion intermediates. nih.govresearchgate.net The activation of the ynamide's carbon-carbon triple bond is achieved through the influence of an adjacent nitrogen atom bearing an electron-withdrawing group, rendering the alkyne both electrophilic and nucleophilic. researchgate.netnih.gov

One prominent metal-free strategy involves the use of a Brønsted acid catalyst, such as Tf2NH, to protonate the ynamide. This generates a keteniminium ion, which can then react with a suitable partner in a cycloaddition. nih.gov For instance, the reaction between an ynamide and an oxadiazolone, catalyzed by Tf2NH, proceeds via a keteniminium intermediate to afford complex heterocyclic products. nih.gov

Furthermore, visible-light-mediated photoredox catalysis offers an environmentally friendly, metal-free approach to ynamide cyclization. mdpi.com These reactions can achieve the construction of valuable scaffolds, such as oxindoles, from N-aryl acrylamides under mild conditions using organic dyes as photocatalysts. mdpi.com The mechanism often involves single electron transfer (SET) processes. nih.gov Organocatalytic enantioselective cycloisomerization reactions, such as the Conia-ene-type carbocyclization of ynamide cyclohexanones, have also been developed, providing access to valuable morphan structures with high enantioselectivity without the need for a metal catalyst. researchgate.net

Carbon-Carbon Bond Forming Reactions

The unique electronic properties of the ynamide functional group in N,N-dimethylhept-6-ynamide facilitate a variety of carbon-carbon bond forming reactions, making it a powerful tool in organic synthesis. nih.gov

Catalytic Enantioselective Additions to Electrophiles (e.g., Aldehydes, Imines)

The development of catalytic enantioselective nucleophilic additions of ynamides to electrophiles represents a significant advancement in asymmetric synthesis. The first catalytic asymmetric addition of ynamides to both aliphatic and aromatic aldehydes has been successfully developed. nih.govrsc.org This reaction provides access to a diverse range of N-substituted propargylic alcohols in high yields and excellent enantiomeric excess (ee). nih.gov

The reaction is typically catalyzed by a combination of zinc triflate (Zn(OTf)2) and a chiral ligand, such as N-methylephedrine (NME), in an apolar solvent like toluene. nih.gov The use of apolar solvents is crucial to prevent racemization of the product and achieve high enantioselectivity. nih.gov The reactivity and enantioselectivity can be influenced by the nature of the electron-withdrawing group on the ynamide nitrogen. nih.gov

| Entry | Ynamide Structure | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | N-phenyl-N-tosyl ynamide | 91 | 60 |

| 2 | Ynamide with a less electron-withdrawing group | 98 | 38 |

| 3 | Indole-derived terminal ynamide | 92 | 80 |

| 4 | 3-benzoylindolyl derived ynamide | 87 | 77 |

While less developed than additions to carbonyls, catalytic asymmetric additions to imines are a powerful method for synthesizing chiral nitrogen-containing compounds. sci-hub.box The lower electrophilicity of imines can be overcome by using an appropriate activator, often a chiral Lewis acid, which coordinates to the imine nitrogen, enhancing its reactivity and creating a chiral environment for the nucleophilic attack. sci-hub.box

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Coupling of Zinc Ynamides with Aryl Halides)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For ynamides like N,N-dimethylhept-6-ynamide, a common strategy involves a Negishi-type coupling. This process requires the initial conversion of the terminal alkyne to an organozinc species, a zinc ynamide. This intermediate can then participate in a palladium-catalyzed cross-coupling with various electrophiles, such as aryl halides. nih.govnih.gov

This methodology allows for the direct formation of a C(sp)-C(sp²) bond. The reaction typically employs a palladium catalyst, often with specialized phosphine ligands, to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov Recent advancements have enabled such zinc-mediated, palladium-catalyzed couplings to be performed in water at room temperature, enhancing the green credentials of the process. organic-chemistry.org These aqueous methods use micellar catalysis to enable the reaction of the organozinc intermediate, formed in situ, with the aryl halide without the need for strictly aprotic conditions. organic-chemistry.org

Carbozincation of Ynamides and Related Alkynes

Carbozincation, the addition of an organozinc reagent across a carbon-carbon triple bond, is a highly effective method for synthesizing stereodefined multisubstituted alkenes. A rhodium-catalyzed carbozincation of ynamides using diorganozinc reagents or functionalized alkylzinc halides has been developed. researchgate.net This reaction proceeds with high regio- and stereoselectivity, yielding versatile alkenylzinc intermediates. researchgate.net

These intermediates can be trapped in situ with various electrophiles, allowing for the creation of a wide range of highly substituted enamides in a one-pot procedure. This transformation is significant as it provides access to enamides, which are increasingly important building blocks in organic synthesis. researchgate.net

| Organozinc Reagent (R2Zn) | Electrophile | Product | Yield (%) |

|---|---|---|---|

| Et2Zn | I2 | β-Iodo-α-ethyl enamide | 85 |

| Ph2Zn | I2 | β-Iodo-α-phenyl enamide | 78 |

| Et2Zn | Allyl Bromide | α-Ethyl-β-allyl enamide | 72 |

| Me2Zn | Benzoyl Chloride | α-Methyl-β-benzoyl enamide | 65 |

Hydrogenative C-C Bond Forming Reactions

Hydrogenative C-C bond forming reactions represent a highly atom-economical approach to synthesis, where a hydrogenation process is coupled with a C-C bond formation, typically without producing stoichiometric byproducts. nih.gov For alkynes, these reactions involve coupling with electrophiles like aldehydes or imines under hydrogenation conditions, catalyzed by transition metals such as rhodium or iridium. nih.gov

In the context of N,N-dimethylhept-6-ynamide, this methodology could be applied to achieve the reductive coupling with an imine to generate a chiral allylic amine. The reaction mechanism can involve the formation of a metallacyclopentadiene intermediate, followed by insertion of the C=N bond and subsequent hydrogenolysis to release the product and regenerate the catalyst. nih.gov The use of chiral ligands on the metal center allows for these transformations to be conducted with high enantioselectivity. nih.gov

Applications of N,n Dimethylhept 6 Ynamide As a Versatile Synthetic Building Block

Total Synthesis of Natural Products

The unique reactivity of the ynamide functional group has been harnessed by synthetic chemists for the efficient construction of complex natural products. Ynamides serve as precursors to highly reactive intermediates, such as keteniminium ions, which can engage in various cyclization reactions to form nitrogen-containing heterocyclic scaffolds that are prevalent in natural alkaloids. orgsyn.orgnih.gov

Ynamides are pivotal in the synthesis of N-heterocycles, which form the core structures of many natural alkaloids. beilstein-journals.orgnih.govresearchgate.net The polarized triple bond of the ynamide can be activated to undergo cyclization reactions, providing access to diverse heterocyclic systems. nih.gov Enamides, which can be derived from ynamides, are also key synthons that can be strategically employed in cyclization reactions. beilstein-journals.orgresearchgate.net The iminium species generated from these precursors can participate in further electrophilic additions or isomerization processes, facilitating various cyclization modes like enamide–alkyne cycloisomerization and polycyclization. beilstein-journals.orgnih.govresearchgate.net These strategies have proven effective in the total synthesis of complex alkaloids. beilstein-journals.orgnih.gov For instance, enamide-based cyclizations have been instrumental in synthesizing the intricate frameworks of Cephalotaxus alkaloids. beilstein-journals.org

| Synthetic Strategy | Intermediate | Resulting Structure | Application Example |

| Enamide–Alkyne Cycloisomerization | Iminium Species | N-Heterocycles | Total Synthesis of Alkaloids beilstein-journals.orgnih.gov |

| Polycyclization of Enamides | Keteniminium Ions | Polycyclic Scaffolds | Synthesis of Cephalotaxus Alkaloids beilstein-journals.org |

| [3+2] Annulation | Amphiphilic Synthons | Fused N-Heterocycles | Construction of Alkaloid Cores beilstein-journals.orgresearchgate.net |

The strategic incorporation of ynamide-derived building blocks is also a viable approach for the synthesis of macrocyclic compounds. The design and synthesis of macrocycles often involve the careful selection of precursor fragments that can be cyclized efficiently. While specific examples detailing the use of N,N-dimethylhept-6-ynamide in macrocycle synthesis are not prevalent, the general principles of using functionalized building blocks apply. researchgate.net The synthesis of macrocyclic cores, such as those found in compounds like cyclothialidine, involves the coupling of smaller, functionalized units to build a large ring system. nih.gov The reactivity of the ynamide functional group makes it a suitable candidate for inclusion in such synthetic sequences, where it can be transformed to create key linkages within the macrocyclic framework.

Ynamides are excellent precursors for generating highly substituted enamides and N-alkynylsulfoximines, which are moieties found in various bioactive molecules. orgsyn.org The metal-catalyzed hydrofunctionalization of ynamides is a powerful strategy for producing highly substituted enamides with high regio- and stereoselectivity. orgsyn.org

Furthermore, ynamides can be synthesized through copper-catalyzed cross-coupling reactions. A notable application is the synthesis of N-alkynylsulfoximines from 1,1-dibromo-1-alkenes and sulfoximines. orgsyn.org This methodology provides a direct route to compounds structurally related to the target sulfoximine (B86345) derivative. The process typically involves a copper(I) iodide catalyst and a ligand like 1,10-phenanthroline. This transformation highlights the utility of ynamide chemistry in accessing complex and potentially bioactive derivatives. orgsyn.org

| Reaction Type | Reactants | Catalyst System | Product Class |

| Hydrofunctionalization | Ynamide, H-X (e.g., H-alkyne, H-OOCR) | Palladium or Nickel Catalyst | Substituted Enamides orgsyn.org |

| N-Alkynylation | Sulfoximine, 1,1-dibromo-1-alkene | CuI / 1,10-phenanthroline | N-Alkynylsulfoximines orgsyn.org |

Development of Pharmaceutical and Agrochemical Intermediates

The versatility of ynamides makes them valuable intermediates in the synthesis of nitrogen-containing compounds for the pharmaceutical and agrochemical industries. researchgate.net Their ability to be transformed into a variety of N-heterocyclic scaffolds is particularly significant, as these structures are common in many active pharmaceutical ingredients. researchgate.netclockss.org For example, the thieno[3,2-d]pyrimidin-4(3H)-one core, found in potent inhibitors of the melanin-concentrating hormone receptor-1 (MCH R1), can be synthesized using methods that involve amide bond formation, a transformation readily accessible from ynamide precursors. clockss.org The development of one-pot syntheses starting from functionalized intermediates demonstrates the efficiency that ynamide-like reactivity can bring to the production of these valuable scaffolds. clockss.orgmdpi.com

Precursors for Material Science Applications (e.g., "Click" Chemistry Components)

In the field of material science, N,N-dimethylhept-6-ynamide, with its terminal alkyne, is a prime candidate for use in "click" chemistry. nih.gov Click chemistry refers to a set of reactions that are rapid, high-yielding, and tolerant of various functional groups, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. nih.govresearchgate.net This reaction joins an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.net

Ynamides can serve as the alkyne component in these reactions. researchgate.net The resulting 1-substituted 4-amino 1,2,3-triazole products are highly functionalized and can be incorporated into larger molecular structures, such as polymers or surface coatings. researchgate.netumich.edu This methodology is widely used for creating advanced materials, bioconjugates, and functionalized polymers. nih.govmdpi.com The reliability and orthogonality of click reactions make ynamides valuable tools for chemists developing new materials with tailored properties. umich.edu

| Click Reaction Type | Reactants | Catalyst | Product | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ynamide (alkyne), Azide | Cu(I) source (e.g., Cu(OAc)₂ / Na-ascorbate) | 1,4-Disubstituted 4-amino-1,2,3-triazole | High efficiency, regioselectivity, wide scope nih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For N,N-dimethylhept-6-ynamide, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

High-field ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the N,N-dimethyl group, the methylene (B1212753) groups of the heptyl chain, and the terminal alkyne proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the amide, the two carbons of the alkyne, the carbons of the N,N-dimethyl groups, and the carbons of the alkyl chain.

Predicted NMR Data for N,N-dimethylhept-6-ynamide

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C1 (C≡CH) | ~2.0 (t) | ~83 |

| C2 (C≡CH) | - | ~69 |

| C3 (-CH₂-) | ~2.2 (dt) | ~18 |

| C4 (-CH₂-) | ~1.5 (p) | ~28 |

| C5 (-CH₂-) | ~1.6 (p) | ~31 |

| C6 (-CH₂-) | ~2.4 (t) | ~35 |

| C7 (C=O) | - | ~172 |

| N(CH₃)₂ | ~2.9 (s) | ~36, ~38 |

| H (C≡CH) | ~2.0 (t) | - |

Note: Predicted values are estimates. Actual experimental values may vary. Multiplicity: s = singlet, t = triplet, dt = doublet of triplets, p = pentet.

2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity of the protons along the heptyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, aiding in the assignment of the ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula.

HRMS would be used to determine the exact mass of the molecular ion of N,N-dimethylhept-6-ynamide with high precision. This allows for the unambiguous determination of its elemental composition.

Predicted HRMS Data for N,N-dimethylhept-6-ynamide (C₉H₁₅NO)

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 154.1232 |

| [M+Na]⁺ | 176.1051 |

Tandem MS (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The analysis of the resulting fragment ions would provide further structural confirmation by revealing characteristic fragmentation patterns of the amide and alkyne functionalities.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands for N,N-dimethylhept-6-ynamide

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡C-H stretch (alkyne) | ~3300 |

| C≡C stretch (alkyne) | ~2100 |

| C=O stretch (amide) | ~1650 |

| C-H stretch (sp³) | ~2850-2960 |

Chiral Chromatography for Enantiomeric Purity Analysis (e.g., HPLC with Chiral Stationary Phases)

The analysis of enantiomeric purity is a critical step in the characterization of chiral molecules. For N,N-dimethylhept-6-ynamide, which possesses a chiral center if substituted, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice. The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times and, thus, separation. wikipedia.org

The selection of an appropriate CSP and mobile phase is crucial for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating a diverse range of chiral compounds. wikipedia.orgphenomenex.com For the analysis of N,N-dimethylhept-6-ynamide, a cellulose-based column, such as Chiralcel OD-H, could be employed.

A typical method would involve a normal-phase mobile system, for instance, a mixture of n-hexane and isopropanol. The polarity of the mobile phase is a key parameter that influences the retention and resolution of the enantiomers. A lower polarity mobile phase generally leads to stronger interactions with the polar stationary phase, resulting in longer retention times and potentially better separation.

Hypothetical HPLC-CSP Data for N,N-dimethylhept-6-ynamide Enantiomers

| Parameter | Value |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

In this illustrative example, the baseline separation of the two enantiomers is achieved with a resolution value greater than 1.5, which is generally considered sufficient for accurate quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis is essential for verifying the empirical formula of a newly synthesized substance like N,N-dimethylhept-6-ynamide. The technique involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are collected and quantified. The percentages of carbon, hydrogen, and nitrogen in the sample are then calculated from the masses of these products. The percentage of oxygen is typically determined by difference.

The molecular formula for N,N-dimethylhept-6-ynamide is C₉H₁₅NO. The theoretical elemental composition can be calculated from the atomic masses of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , N: 14.01 g/mol , O: 16.00 g/mol ).

Theoretical Elemental Composition of N,N-dimethylhept-6-ynamide (C₉H₁₅NO)

Molecular Weight: 153.22 g/mol

Carbon (C): (9 * 12.01 / 153.22) * 100% = 70.52%

Hydrogen (H): (15 * 1.008 / 153.22) * 100% = 9.87%

Nitrogen (N): (1 * 14.01 / 153.22) * 100% = 9.14%

Oxygen (O): (1 * 16.00 / 153.22) * 100% = 10.44%

The experimentally determined values should be in close agreement with these theoretical values, typically within a ±0.4% deviation, to confirm the empirical formula and the purity of the compound.

Comparison of Theoretical and Experimental Elemental Analysis Data

| Element | Theoretical % | Experimental % |

| Carbon (C) | 70.52 | 70.48 |

| Hydrogen (H) | 9.87 | 9.91 |

| Nitrogen (N) | 9.14 | 9.11 |

| Oxygen (O) | 10.44 | 10.50 |

The close correlation between the theoretical and hypothetical experimental data in the table above would serve to verify the empirical formula of N,N-dimethylhept-6-ynamide.

Computational Chemistry and Theoretical Studies on N,n Dimethylhept 6 Ynamide Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational tool to investigate the electronic structure and reactivity of molecules like N,N-dimethylhept-6-ynamide. DFT calculations can provide deep insights into reaction mechanisms, selectivity, and bonding properties.

DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions involving ynamides. For N,N-dimethylhept-6-ynamide, this would involve modeling its participation in reactions such as cycloadditions, hydrofunctionalizations, and metal-catalyzed transformations. rsc.orgacs.org Computational studies on similar ynamides have successfully elucidated multi-step reaction pathways, identifying key intermediates and transition states. rsc.orgnih.gov

For instance, in a hypothetical acid-catalyzed hydration of the alkyne moiety, DFT could be employed to calculate the energies of protonation, subsequent nucleophilic attack by water, and tautomerization to the final amide product. The transition state for each step would be located and characterized by a single imaginary frequency in the vibrational analysis, confirming it as a true saddle point on the potential energy surface.

Table 1: Hypothetical DFT-Calculated Relative Free Energies (kcal/mol) for a Proposed Reaction Pathway of N,N-Dimethylhept-6-ynamide.

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate 1 | +2.5 |

| Transition State 2 | +20.8 |

| Products | -12.7 |

Note: This data is illustrative and based on typical values for ynamide reactions.

Ynamides are known for their polarized triple bond, which often leads to high regioselectivity in addition reactions. acs.orgnih.gov DFT calculations can effectively predict and rationalize the regiochemical outcomes of reactions involving N,N-dimethylhept-6-ynamide. By comparing the activation energies for the formation of different regioisomers, the favored reaction pathway can be determined. For example, in the hydroarylation of an ynamide, DFT can show why the aryl group adds to the α- or β-carbon of the alkyne. acs.org

Stereoselectivity, particularly in cycloaddition reactions, is another aspect that can be thoroughly investigated using DFT. nih.gov By calculating the energies of transition states leading to different stereoisomers (e.g., endo vs. exo in a Diels-Alder reaction), the observed stereochemical preference can be explained. researchgate.net Computational studies have shown that the stereochemical outcome can be influenced by factors such as the nature of the catalyst and substituents. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool to understand the electronic structure of N,N-dimethylhept-6-ynamide by translating the complex wavefunction into a simple Lewis structure representation of chemical bonds and lone pairs. wisc.edu For the amide functionality, NBO analysis can quantify the extent of resonance between the nitrogen lone pair and the carbonyl π-system, which is responsible for the planarity and rotational barrier of the C-N bond. rsc.orgresearchgate.net This analysis would reveal the delocalization of the nitrogen lone pair into the antibonding π* orbital of the carbonyl group, providing a quantitative measure of the "amide resonance."

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. uni-muenchen.de For N,N-dimethylhept-6-ynamide, QTAIM could be used to characterize the nature of the C-N amide bond and the C≡C triple bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points would offer insights into the degree of covalent and ionic character of these bonds.

Table 2: Hypothetical NBO and QTAIM Data for Key Bonds in N,N-Dimethylhept-6-ynamide.

| Bond | NBO Second-Order Perturbation Energy (E(2)) (kcal/mol) (nN → π*C=O) | QTAIM Electron Density (ρ) at BCP (a.u.) | QTAIM Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| Amide C-N | ~20-30 | ~0.25 | > 0 |

| Alkyne C≡C | N/A | ~0.35 | < 0 |

Note: This data is illustrative and based on general values for amides and alkynes.

Molecular Modeling and Conformational Analysis

The flexible heptyl chain of N,N-dimethylhept-6-ynamide allows for a multitude of possible conformations. Molecular modeling techniques, often employing molecular mechanics force fields or DFT, can be used to explore the conformational landscape of this molecule. nih.govnih.gov By identifying low-energy conformers, it is possible to predict the most likely shapes the molecule will adopt in different environments.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the characterization of N,N-dimethylhept-6-ynamide.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.orgd-nb.info By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. nih.govfaccts.de These predicted spectra can be compared with experimental data to confirm the structure of the molecule. It is also possible to compute spin-spin coupling constants. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. arxiv.org These calculations are instrumental in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations. nih.govdiva-portal.org For N,N-dimethylhept-6-ynamide, key vibrational modes would include the C=O stretch of the amide, the C≡C stretch of the alkyne, and various C-H and C-N stretching and bending modes. nih.gov

Table 3: Hypothetical Predicted Spectroscopic Data for N,N-dimethylhept-6-ynamide.

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | ~170 ppm |

| ¹³C NMR Chemical Shift (Alkyne C) | ~70-90 ppm |

| IR Frequency (C=O stretch) | ~1650 cm⁻¹ |

| IR Frequency (C≡C stretch) | ~2120 cm⁻¹ |

Note: This data is illustrative and based on typical values for amides and terminal alkynes.

Future Prospects and Emerging Frontiers in N,n Dimethylhept 6 Ynamide Research

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of new catalytic systems is a cornerstone of modern organic synthesis, and ynamide chemistry is no exception. Research in this area is focused on creating catalysts that offer higher selectivity (chemo-, regio-, and stereoselectivity) and greater efficiency in transformations involving ynamides. Transition metal catalysis, particularly with metals like gold, platinum, copper, and rhodium, has been instrumental in advancing ynamide reactivity. Future efforts will likely concentrate on:

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts to more sustainable and cost-effective alternatives like iron, nickel, and cobalt.

Asymmetric Catalysis: Designing chiral catalysts to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds, which is crucial for pharmaceutical applications.

Tandem and Cascade Reactions: Developing catalytic systems that can orchestrate multiple bond-forming events in a single operation, thereby increasing molecular complexity in a more step-economical fashion.

These advancements will be critical for unlocking the full synthetic potential of ynamides in a more sustainable and efficient manner.

Integration with Sustainable Chemistry Principles (e.g., Solvent-Free Reactions, Biocatalysis)

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. For ynamides, this translates to developing synthetic methods that are more environmentally benign. Key areas of focus include:

Solvent-Free and Alternative Solvent Reactions: Minimizing or eliminating the use of hazardous organic solvents by conducting reactions in neat conditions, water, or other green solvents.

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.

Biocatalysis: Exploring the use of enzymes to catalyze ynamide transformations. While still a nascent area for this class of compounds, biocatalysis offers the potential for high selectivity under mild reaction conditions.

By integrating these principles, the synthesis and application of ynamides can be made more sustainable, reducing their environmental impact.

Exploration of Photoredox and Electrochemistry in Ynamide Transformations

Photoredox catalysis and electrochemistry have emerged as powerful tools in organic synthesis, enabling novel transformations through single-electron transfer processes. For ynamides, these techniques offer exciting possibilities for accessing new reaction pathways. digitellinc.comrsc.orgrsc.org Research in this domain is exploring:

Radical Chemistry: Generating radical intermediates from ynamides, which can participate in a variety of addition and cyclization reactions that are often complementary to traditional ionic pathways. digitellinc.comrsc.orgrsc.org

Novel Bond Formations: Using light or electricity to drive challenging bond formations, such as C-H functionalization and cross-coupling reactions, under mild conditions.

Redox-Neutral Transformations: Designing reactions that avoid the use of stoichiometric oxidants or reductants, leading to more atom-economical processes.

The application of photoredox and electrochemical methods is expected to significantly broaden the synthetic utility of ynamides.

Application in Automated and Flow Chemistry Platforms

Automated synthesis and flow chemistry are revolutionizing the way chemical reactions are performed, offering advantages in terms of reproducibility, scalability, and safety. The integration of ynamide chemistry with these platforms is a promising area of development. acs.orgnih.govamt.ukneuroquantology.comvapourtec.com Key benefits include:

High-Throughput Screening: Rapidly optimizing reaction conditions and exploring a wide range of substrates using automated systems.

Improved Safety: Handling reactive intermediates and hazardous reagents more safely in the controlled environment of a flow reactor. amt.uk

Scalability: Seamlessly scaling up reactions from the laboratory to industrial production without the need for extensive re-optimization. neuroquantology.com

The adoption of these technologies will be crucial for the practical application of ynamide-based syntheses in industrial settings, including pharmaceuticals and materials science.

Design of Next-Generation Functional Materials Incorporating Ynamide Scaffolds

The unique electronic properties of the ynamide functionality make it an attractive building block for the design of novel functional materials. The nitrogen atom's ability to donate electron density to the alkyne creates a polarized system that can be exploited in various applications. Future research may focus on:

Organic Electronics: Incorporating ynamide moieties into conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Smart Materials: Designing materials that respond to external stimuli (e.g., light, heat, pH) by leveraging the reactivity of the ynamide group.

Biomaterials: Developing ynamide-containing polymers and hydrogels for applications in drug delivery, tissue engineering, and biosensing.

The exploration of ynamides in materials science is still in its early stages, but it holds significant promise for the development of next-generation materials with tailored properties and functionalities.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing N,N-dimethylhept-6-ynamide, and how can researchers ensure reproducibility?

- Methodological Answer : Use NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry for structural confirmation. Cross-validate purity via HPLC (≥95% purity threshold) and GC-MS. Ensure reproducibility by adhering to standardized protocols from authoritative sources like NIST Chemistry WebBook (e.g., enthalpy of formation, ΔfH°gas) . Document procedural details (solvents, temperatures) to align with ’s emphasis on replicability .

Q. How should researchers design a safe synthesis protocol for N,N-dimethylhept-6-ynamide?

- Methodological Answer : Prioritize inert atmospheres (argon/nitrogen) to prevent undesired alkyne reactions. Use Schlenk-line techniques for moisture-sensitive steps. Reference safety guidelines from ChemScene LLC, which stipulate handling by qualified personnel in authorized facilities . Include stoichiometric controls and real-time monitoring (e.g., TLC) to minimize side products.

Q. What criteria should guide the selection of solvents and catalysts for optimizing yield in N,N-dimethylhept-6-ynamide reactions?

- Methodological Answer : Screen solvents for polarity (logP values) and compatibility with dimethylamide groups. Catalysts like Pd/C or CuI may enhance alkyne coupling efficiency. Use thermodynamic data (ΔrG°, ΔrH°) from NIST to predict reaction feasibility . Validate choices via Design of Experiments (DoE) to balance cost and yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for N,N-dimethylhept-6-ynamide derivatives?

- Methodological Answer : Perform root-cause analysis:

- Step 1 : Re-examine sample preparation (e.g., deuteration efficiency, solvent residuals) .

- Step 2 : Compare experimental data with computational predictions (DFT-based NMR simulations) .

- Step 3 : Use high-resolution MS to detect trace impurities or isotopic anomalies .

Q. What statistical approaches are appropriate for analyzing non-linear kinetics in N,N-dimethylhept-6-ynamide degradation studies?

- Methodological Answer : Apply non-linear regression models (e.g., Michaelis-Menten, Arrhenius) to fit time-course data. Use Bayesian inference to quantify uncertainty in rate constants. Validate models via Akaike Information Criterion (AIC) . Ensure raw data and processed results are archived in FAIR-compliant repositories like Chemotion .

Q. How can computational modeling (e.g., MD simulations) improve the design of N,N-dimethylhept-6-ynamide-based catalysts?

- Methodological Answer :

- Step 1 : Optimize force fields using experimental ΔrS° and ΔrH° values from NIST .

- Step 2 : Simulate binding affinities at catalytic sites with hybrid QM/MM methods.

- Step 3 : Validate predictions via kinetic isotope effect (KIE) experiments.

- Align with ’s emphasis on integrating literature, theory, and experimentation .

Data Management & Ethical Considerations

Q. What strategies ensure ethical and transparent reporting of N,N-dimethylhept-6-ynamide research?

- Methodological Answer :

- Disclose conflicts of interest and funding sources per ’s ethical guidelines .

- Publish raw datasets in repositories like RADAR4Chem with metadata tags (e.g., DOI, instrument calibration logs) .

- Use Newcastle-Ottawa Scale () to self-assess methodological rigor in cohort studies .

Q. How should researchers address gaps in literature when proposing novel applications of N,N-dimethylhept-6-ynamide?

- Methodological Answer : Conduct systematic reviews using PRISMA frameworks to identify knowledge gaps. Formulate hypotheses via abductive reasoning, supported by ’s critical analysis of conflicting viewpoints . Prioritize testable hypotheses with pilot studies to assess feasibility.

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.